Tetraphenylarsonium chloride monohydrate
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Overview
Description
Tetraphenylarsonium chloride monohydrate is an organoarsenic compound with the chemical formula (C₆H₅)₄AsCl·H₂O. This compound is a white solid that is often used as a hydrate. It is the chloride salt of the tetraphenylarsonium cation, which has a tetrahedral structure. This compound is soluble in polar organic solvents and is commonly used in various chemical applications .
Preparation Methods
Tetraphenylarsonium chloride monohydrate is typically prepared through the neutralization of tetraphenylarsonium chloride hydrochloride, which is produced from triphenylarsine. The synthetic route involves several steps:
Bromination of Triphenylarsine: [(C₆H₅)₃As + Br₂ → (C₆H₅)₃AsBr₂]
Hydrolysis: [(C₆H₅)₃AsBr₂ + H₂O → (C₆H₅)₃AsO + 2 HBr]
Grignard Reaction: [(C₆H₅)₃AsO + C₆H₅MgBr → (C₆H₅)₄AsOMgBr]
Neutralization: [(C₆H₅)₄AsOMgBr + 3 HCl → (C₆H₅)₄AsCl·HCl + MgBrCl]
Final Neutralization: [(C₆H₅)₄AsCl·HCl + NaOH → (C₆H₅)₄AsCl + NaCl + H₂O]
Industrial production methods often involve similar steps but are optimized for larger-scale synthesis .
Chemical Reactions Analysis
Tetraphenylarsonium chloride monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylarsonium oxide.
Reduction: It can be reduced under specific conditions to form different arsonium compounds.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other anions.
Common reagents used in these reactions include bromine, water, Grignard reagents, and hydrochloric acid. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tetraphenylarsonium chloride monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a cation exchange reagent and in the preparation of arsonium amide, oxime, and carbohydrate derivatives.
Biology: It is used in studies involving the extraction of pertechnetate and other anions.
Industry: It is used in the synthesis of various organic and inorganic compounds
Mechanism of Action
The mechanism by which tetraphenylarsonium chloride monohydrate exerts its effects involves its ability to solubilize polyatomic anions in organic media. This is achieved through the formation of stable complexes with the anions, facilitating their extraction and analysis. The molecular targets and pathways involved include interactions with various anions and the stabilization of these anions in organic solvents .
Comparison with Similar Compounds
Tetraphenylarsonium chloride monohydrate can be compared with other similar compounds such as:
- Tetraphenylphosphonium chloride
- Tetrabutylammonium chloride
- Tetraethylammonium chloride
These compounds share similar properties, such as solubility in polar organic solvents and use as cation exchange reagents. this compound is unique due to its specific interactions with certain anions and its tetrahedral structure .
Properties
IUPAC Name |
tetraphenylarsanium;chloride;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWSDTZKCSLRK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22AsClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369101 |
Source
|
Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6024-92-6, 104170-16-3 |
Source
|
Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was Tetraphenylarsonium chloride monohydrate used in the synthesis of Tetraphenylarsonium azide?
A1: The research aimed to synthesize Tetraphenylarsonium azide and explore the possibility of creating Tetraphenylarsonium azidodithiocarbonate. this compound likely served as a convenient source of the Tetraphenylarsonium cation ([Ph4As]+) []. By reacting it with sodium azide, the researchers could replace the chloride anion with the desired azide anion, forming Tetraphenylarsonium azide.
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